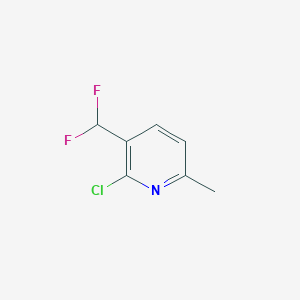

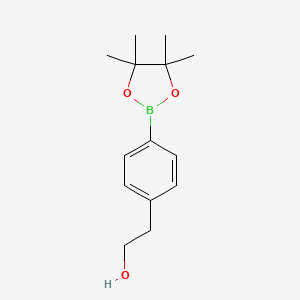

ethyl 1-(N-hydroxycarbamimidoylmethyl)piperidine-4-carboxylate

Vue d'ensemble

Description

Synthesis Analysis

Piperidine derivatives, such as ethyl 1-(N-hydroxycarbamimidoylmethyl)piperidine-4-carboxylate, have been the focus of recent advances in synthesis and pharmacological applications . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Molecular Structure Analysis

The molecular structure of ethyl 1-(N-hydroxycarbamimidoylmethyl)piperidine-4-carboxylate is based on its molecular formula, C10H19N3O3. Further details about its structure can be obtained from specialized databases or scientific literature .

Physical And Chemical Properties Analysis

Ethyl 1-(N-hydroxycarbamimidoylmethyl)piperidine-4-carboxylate has a molecular weight of 229.28 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density can be found in specialized databases or scientific literature .

Applications De Recherche Scientifique

Crystal Structure Analysis

Ethyl 1-(N-hydroxycarbamimidoylmethyl)piperidine-4-carboxylate analogues have been examined for their potential to potentiate Ubiquitin C-terminal hydrolase-L1 (UCH-L1). The crystal structures of two such analogues reveal different crystal packings, prompting a polymorph risk assessment to study interactions in these compounds (Mambourg et al., 2021).

Microbial Reduction Studies

Microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate by various microorganisms predominantly yields ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate with high diastereo- and enantioselectivities. The reduction process has been optimized by certain microorganisms, displaying high diastereomeric and enantiomeric excess, indicating the potential for precise stereochemical control in synthetic applications (Guo et al., 2006).

Hydrogenation Studies

The hydrogenation of 6-(hydroxymethyl)pyridine-2-carboxylates, crucial for synthesizing novel amino acid derivatives such as 6-(hydroxymethyl)-2-piperidinecarboxylic acid, is notable for an unusual side reaction – hydrogenolysis of the alcohol group. However, optimizing the reaction conditions minimized this side reaction, enabling the production of the desired products (Bolós et al., 1994).

Microwave-Assisted Amidation

Ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate undergoes microwave-assisted direct amidation with primary aliphatic amines, including piperidine, under controlled conditions. This method effectively produces the corresponding carboxamides, demonstrating the potential for rapid and efficient synthesis in pharmaceutical applications (Milosevic et al., 2015).

Anticancer Agent Synthesis

Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated as anticancer agents. The synthesis involves a sequential process, starting from ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate, and resulting in compounds showing strong anticancer activity relative to doxorubicin, a reference compound (Rehman et al., 2018).

Safety and Hazards

The safety data sheet for piperidine, a related compound, indicates that it is a flammable liquid and can be harmful if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage . It is also harmful to aquatic life . Similar precautions should be taken when handling ethyl 1-(N-hydroxycarbamimidoylmethyl)piperidine-4-carboxylate.

Propriétés

IUPAC Name |

ethyl 1-[(2Z)-2-amino-2-hydroxyiminoethyl]piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O3/c1-2-16-10(14)8-3-5-13(6-4-8)7-9(11)12-15/h8,15H,2-7H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDBRCLNOMYTKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1CCN(CC1)C/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate](/img/structure/B1398136.png)

![Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate](/img/structure/B1398137.png)

![(1R,2R,3S,4S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1398144.png)

![2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide](/img/structure/B1398145.png)